molecular formula C8H13Cl2NO2 B6245355 3-(chloromethyl)-1-cyclopropylazetidine-3-carboxylic acid hydrochloride CAS No. 2408970-32-9

3-(chloromethyl)-1-cyclopropylazetidine-3-carboxylic acid hydrochloride

Cat. No.: B6245355
CAS No.: 2408970-32-9
M. Wt: 226.10 g/mol
InChI Key: YIOAZOSOGCUXEQ-UHFFFAOYSA-N
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Description

3-(chloromethyl)-1-cyclopropylazetidine-3-carboxylic acid hydrochloride is a synthetic organic compound that belongs to the class of azetidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(chloromethyl)-1-cyclopropylazetidine-3-carboxylic acid hydrochloride typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a cyclopropylamine derivative with a chloromethylating agent, followed by cyclization to form the azetidine ring. The reaction conditions often require the use of a strong base and an appropriate solvent to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and isolation to ensure the final product meets the required specifications. Techniques such as crystallization, distillation, and chromatography are commonly employed in the industrial production process.

Chemical Reactions Analysis

Types of Reactions

3-(chloromethyl)-1-cyclopropylazetidine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen or carbon atoms within the azetidine ring.

    Cyclization and Ring-Opening: The azetidine ring can participate in cyclization and ring-opening reactions under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted azetidines, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced derivatives.

Scientific Research Applications

3-(chloromethyl)-1-cyclopropylazetidine-3-carboxylic acid hydrochloride has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a building block in the synthesis of pharmaceutical agents, particularly those targeting neurological and infectious diseases.

    Materials Science: Azetidine derivatives are explored for their use in the development of novel materials with unique mechanical and chemical properties.

    Biological Studies: The compound is used in biological studies to investigate its effects on various biological pathways and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 3-(chloromethyl)-1-cyclopropylazetidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and influencing various cellular processes. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-(chloromethyl)azetidine-3-carboxylic acid
  • 1-cyclopropylazetidine-3-carboxylic acid
  • 3-(bromomethyl)-1-cyclopropylazetidine-3-carboxylic acid

Uniqueness

3-(chloromethyl)-1-cyclopropylazetidine-3-carboxylic acid hydrochloride is unique due to the presence of both the chloromethyl and cyclopropyl groups, which confer distinct chemical and biological properties. These structural features can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

CAS No.

2408970-32-9

Molecular Formula

C8H13Cl2NO2

Molecular Weight

226.10 g/mol

IUPAC Name

3-(chloromethyl)-1-cyclopropylazetidine-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C8H12ClNO2.ClH/c9-3-8(7(11)12)4-10(5-8)6-1-2-6;/h6H,1-5H2,(H,11,12);1H

InChI Key

YIOAZOSOGCUXEQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2CC(C2)(CCl)C(=O)O.Cl

Purity

95

Origin of Product

United States

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